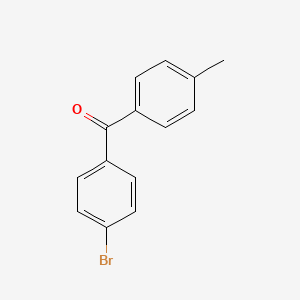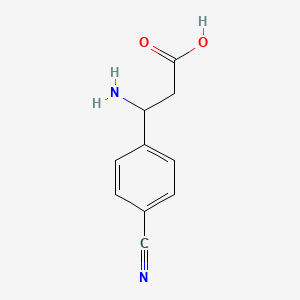
4-Bromo-4'-methylbenzophenone
Overview
Description
4-Bromo-4'-methylbenzophenone (also known as 4-bromo-4'-methoxybenzophenone or 4-BMBP) is an organic compound with a molecular formula of C13H10BrO and a molecular weight of 259.11 g/mol. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. 4-BMBP is a derivative of benzophenone and is used in a variety of applications in the scientific and industrial fields. It has been used as a reagent in organic synthesis for the preparation of dyes, pharmaceuticals, and other organic compounds. It has also been used as a photoinitiator and sensitizer in photopolymerization reactions.
Scientific Research Applications
Bromophenol Derivatives in Marine Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of various compounds, some of which are structurally similar to 4-Bromo-4'-methylbenzophenone. These compounds were investigated for their activity against human cancer cell lines and microorganisms but were found inactive (Zhao et al., 2004).
Synthesis Methods
A study on the synthesis of 4-hydroxymethylbenzophenone using 4-methylbenzophenone as a raw material revealed insights into halogenation and hydrolyzation reactions. This process demonstrates the versatility of benzophenone derivatives, including this compound, in organic synthesis (Tang et al., 2006).
Photodynamic Therapy Application
A study involving the synthesis of new zinc phthalocyanine with bromophenol derivatives demonstrated their potential use in photodynamic therapy for cancer treatment. These derivatives, related to this compound, show promise due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Radical Scavenging Activity
Bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, have shown potent scavenging activity against radicals. This suggests their potential application as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Antioxidant and Anticancer Activities
Methylated and acetylated derivatives of natural bromophenols, including those related to this compound, have been studied for their antioxidant and anticancer activities. Some derivatives have shown significant potential in this area, warranting further investigation (Dong et al., 2022).
Safety and Hazards
4-Bromo-4’-methylbenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.
Result of Action
The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.
properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373718 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76693-57-7 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



